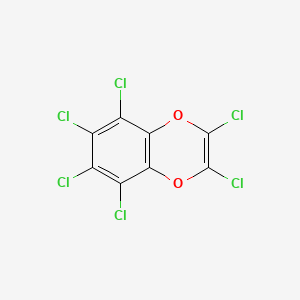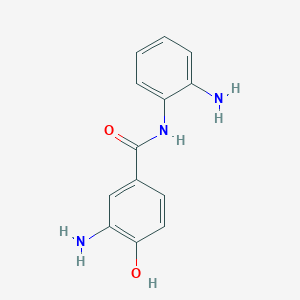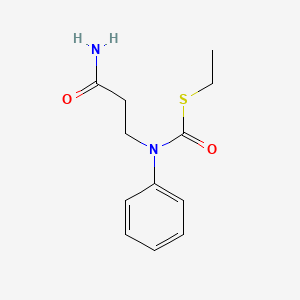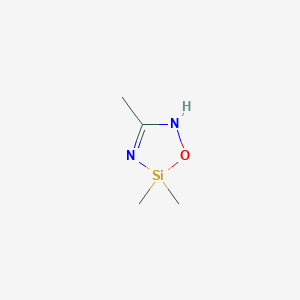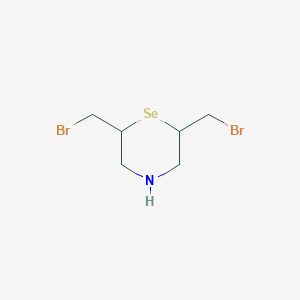
2,6-Bis(bromomethyl)selenomorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis(bromomethyl)selenomorpholine is an organoselenium compound characterized by the presence of bromomethyl groups attached to a selenomorpholine ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(bromomethyl)selenomorpholine typically involves the bromination of selenomorpholine derivatives. One common method is the photobromination of side-chain methyl groups on arenes using N-bromosuccinimide (NBS) under visible light irradiation. This method is highly selective and efficient, yielding the desired bis(bromomethyl) product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine and selenium compounds.
化学反応の分析
Types of Reactions: 2,6-Bis(bromomethyl)selenomorpholine undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The selenium atom in the selenomorpholine ring can participate in oxidation and reduction reactions, altering the oxidation state of selenium.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids can be used to oxidize the selenium atom.
Major Products Formed:
Substitution Reactions: Products include derivatives with different functional groups replacing the bromomethyl groups.
Oxidation Reactions: Products include selenoxides or selenones, depending on the extent of oxidation.
科学的研究の応用
2,6-Bis(bromomethyl)selenomorpholine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex organoselenium compounds.
Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying selenium’s role in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, given selenium’s known antioxidant properties.
Industry: It may be used in the development of new materials with unique electronic or catalytic properties
作用機序
The mechanism of action of 2,6-Bis(bromomethyl)selenomorpholine involves its interaction with molecular targets through its bromomethyl and selenium groups. The bromomethyl groups can form covalent bonds with nucleophilic sites on biomolecules, while the selenium atom can participate in redox reactions, influencing cellular oxidative stress pathways .
類似化合物との比較
2,6-Bis(bromomethyl)pyridine: Similar in structure but contains a pyridine ring instead of a selenomorpholine ring.
2,6-Bis(bromomethyl)benzene: Contains a benzene ring, lacking the selenium atom.
Uniqueness: 2,6-Bis(bromomethyl)selenomorpholine is unique due to the presence of selenium, which imparts distinct redox properties and potential biological activity not found in its carbon or nitrogen analogs .
特性
CAS番号 |
62757-25-9 |
|---|---|
分子式 |
C6H11Br2NSe |
分子量 |
335.94 g/mol |
IUPAC名 |
2,6-bis(bromomethyl)selenomorpholine |
InChI |
InChI=1S/C6H11Br2NSe/c7-1-5-3-9-4-6(2-8)10-5/h5-6,9H,1-4H2 |
InChIキー |
DERUVYNPLIRXIU-UHFFFAOYSA-N |
正規SMILES |
C1C([Se]C(CN1)CBr)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


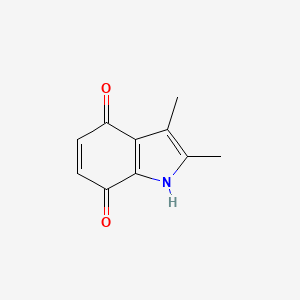
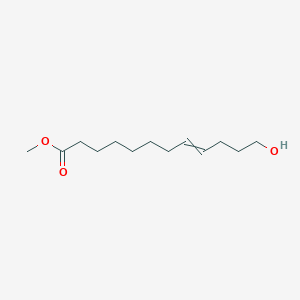
![5-{4-[3,5-Bis(4-bromobutoxy)phenoxy]butoxy}benzene-1,3-diol](/img/structure/B14513424.png)
![2-{[(5-Methylthiophen-2-yl)sulfanyl]methyl}benzoic acid](/img/structure/B14513426.png)
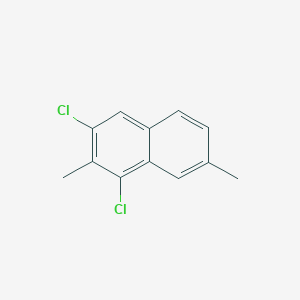
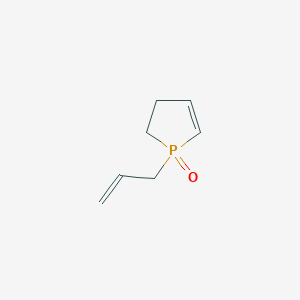


![1-[(E)-(4-Chlorophenyl)diazenyl]piperidin-4-ol](/img/structure/B14513495.png)
![3-[4-(Dimethylamino)phenyl]-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B14513503.png)
